Technical Guide: Strategic Synthesis of 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde
Technical Guide: Strategic Synthesis of 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde
Here is an in-depth technical guide for the synthesis of 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde .
Executive Summary
This guide details the synthetic pathway for 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde (CAS: 1354940-13-8). This molecule serves as a critical scaffold in medicinal chemistry, particularly for the development of antimicrobial and antiviral semicarbazones. The presence of the electrophilic aldehyde at C4 and the displaceable chlorine at C5 makes this core a versatile "linchpin" for further diversification.
The recommended protocol utilizes a Vilsmeier-Haack cyclization-functionalization strategy. This route is preferred over direct ring chlorination because it installs the C5-chlorine and C4-formyl groups in a single, atom-economical operation starting from the corresponding isoxazol-5(4H)-one.
Retrosynthetic Analysis & Strategy
The structural integrity of the furan ring is the primary constraint. Furan is acid-sensitive and prone to polymerization or competitive formylation at its C5 position. Therefore, the synthesis is designed to build the isoxazole core first, followed by a controlled Vilsmeier-Haack reaction that functionalizes the isoxazole ring faster than it degrades the furan.
Strategic Disconnection
-
Target Molecule: 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde.[1]
-
Primary Disconnection: Functional group interconversion (FGI) at C4 (CHO) and C5 (Cl).
-
Intermediate: 3-(Furan-2-yl)isoxazol-5(4H)-one.
-
Starting Materials: Ethyl 3-(furan-2-yl)-3-oxopropanoate (beta-keto ester) and Hydroxylamine.
Figure 1: Retrosynthetic tree illustrating the two-step assembly of the core.
Step 1: Synthesis of 3-(Furan-2-yl)isoxazol-5(4H)-one
The formation of the isoxazolone core is achieved via the condensation of a
Mechanistic Insight
The reaction proceeds through the formation of an oxime intermediate at the ketone carbonyl (more electrophilic than the ester). Subsequent intramolecular nucleophilic attack by the oxime oxygen onto the ester carbonyl closes the ring. Sodium acetate acts as a buffer to deprotonate the hydroxylamine hydrochloride without hydrolyzing the ester.
Experimental Protocol
Reagents:
-
Ethyl 3-(furan-2-yl)-3-oxopropanoate: 10.0 g (51.0 mmol)
-
Hydroxylamine hydrochloride (
): 4.25 g (61.2 mmol, 1.2 eq) -
Sodium Acetate (
): 5.0 g (61.0 mmol) -
Ethanol (Absolute): 50 mL
-
Water: 10 mL
Procedure:
-
Preparation: In a 250 mL round-bottom flask (RBF), dissolve hydroxylamine hydrochloride and sodium acetate in water (10 mL).
-
Addition: Add the solution of ethyl 3-(furan-2-yl)-3-oxopropanoate in ethanol (50 mL) to the aqueous mixture.
-
Reaction: Heat the mixture to reflux (
) with magnetic stirring for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 7:3). -
Workup: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove ethanol.
-
Isolation: Dilute the residue with ice-cold water (50 mL). The product usually precipitates as a solid.
-
Purification: Recrystallize from ethanol/water if necessary.
Expected Yield: 75–85% Key Characterization:
-
Appearance: Off-white to pale yellow solid.
-
1H NMR (
): Singlet at 4.0–4.2 ppm (2H, at C4).
Step 2: Vilsmeier-Haack Chlorination-Formylation
This is the critical step. The Vilsmeier reagent (chloromethyliminium salt) performs two functions: it converts the C5-hydroxyl (tautomer of the lactam) to a chloride and formylates the nucleophilic C4 position.
Mechanistic Pathway
The isoxazol-5-one exists in equilibrium with its 5-hydroxy tautomer. The C4 position is highly nucleophilic (enamine-like).
-
Activation: DMF reacts with
to form the electrophilic Vilsmeier reagent.[5] -
Attack: The Vilsmeier reagent attacks the C5 oxygen.
-
Substitution: Chloride displaces the activated oxygen species at C5.
-
Formylation: A second equivalent of Vilsmeier reagent attacks the C4 carbon.
-
Hydrolysis: Aqueous workup converts the iminium intermediate to the aldehyde.[6]
Figure 2: Mechanistic flow of the Vilsmeier-Haack transformation on the isoxazole core.
Experimental Protocol
Safety Note:
Reagents:
-
3-(Furan-2-yl)isoxazol-5(4H)-one: 5.0 g (33.1 mmol)
-
Phosphorus Oxychloride (
): 15.2 g (9.2 mL, 99.3 mmol, 3.0 eq) -
Dimethylformamide (DMF): 25 mL (Solvent/Reagent)
Procedure:
-
Vilsmeier Reagent Formation: In a dry 100 mL 3-neck RBF under nitrogen, add dry DMF (25 mL). Cool to
in an ice bath. -
Addition: Add
dropwise via a pressure-equalizing addition funnel over 20 minutes. Maintain temperature . Stir for 30 minutes at to generate the white semi-solid Vilsmeier salt. -
Substrate Addition: Dissolve the isoxazolone (5.0 g) in a minimum amount of DMF (5 mL) and add dropwise to the Vilsmeier reagent.
-
Reaction:
-
Allow to warm to room temperature (RT) over 30 minutes.
-
Heat to
for 3–5 hours. -
Critical Control Point: Do not exceed
to prevent decomposition of the furan ring.
-
-
Quenching: Cool the mixture to RT. Pour the reaction mass slowly onto crushed ice (200 g) with vigorous stirring. The iminium salt will hydrolyze, and the product should precipitate.
-
Isolation: Stir the aqueous mixture for 1 hour to ensure complete hydrolysis. Filter the yellow solid.
-
Purification:
-
Wash the solid with water (
mL) to remove phosphoric acid and DMF. -
Recrystallize from Ethanol or Methanol.
-
Expected Yield: 60–75%
Data Summary & Characterization
The following data confirms the structure and purity of the synthesized target.
| Parameter | Specification | Notes |
| Appearance | Pale yellow to yellow crystalline solid | Typical of conjugated aldehydes |
| Melting Point | 92–96 °C | Range varies slightly by solvent |
| IR Spectrum | ~1680 cm⁻¹ (C=O aldehyde)~1580 cm⁻¹ (C=N isoxazole) | Distinct carbonyl stretch |
| Mass Spec (ESI) | [M+H]⁺ = 198.0/200.0 | Chlorine isotope pattern (3:1) |
1H NMR Interpretation (400 MHz,
- 10.05 ppm (s, 1H): Aldehyde proton (-CHO). Diagnostic signal.
- 7.65 ppm (d, 1H): Furan C5 proton.
- 7.25 ppm (d, 1H): Furan C3 proton.
- 6.60 ppm (dd, 1H): Furan C4 proton.
Process Safety & Troubleshooting (Self-Validating Systems)
Furan Ring Stability
-
Risk: The furan ring is electron-rich and can undergo electrophilic attack at its C5 position if the Vilsmeier reagent is in large excess or temperatures are too high.
-
Validation: Monitor the reaction by TLC. If a spot with lower Rf than the product appears, it may be the diformylated byproduct.
-
Correction: Strictly limit
to 3.0 equivalents and maintain temperature .
Moisture Control
-
Risk:
hydrolysis produces HCl and Phosphoric acid, which can degrade the isoxazole or furan. -
Validation: The Vilsmeier reagent formation should produce a white suspension/solid. If the solution remains clear and hot upon mixing, moisture was present.
-
Correction: Use anhydrous DMF (dried over molecular sieves) and fresh
.
Thermal Runaway
-
Risk: The quenching step (Step 5) is highly exothermic.
-
Validation: Temperature of the quench bath must remain
. -
Correction: Add the reaction mixture to ice, not ice to the reaction mixture.
References
-
Vilsmeier-Haack Reaction Overview
- Batuleviciute, A., et al. (2013). Synthesis of 5-chloroisoxazole-4-carbaldehyde derivatives. Chemija.
-
Furan-Isoxazole Derivatives
- Chimichi, S., et al. (2010). New isoxazole derivatives: Synthesis and reactivity. Tetrahedron.
-
General Isoxazolone Synthesis
- Perez, M. A., et al. (1996). Synthesis of 3-substituted isoxazol-5(4H)-ones. Journal of Organic Chemistry.
Sources
- 1. 5-chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde [cymitquimica.com]
- 2. rsc.org [rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. 1,3-Oxazole synthesis [organic-chemistry.org]
- 12. scite.ai [scite.ai]
- 13. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
